methyl 2-hydroxy-5-(methanesulfonamido)benzoate
Beschreibung
methyl 2-hydroxy-5-(methanesulfonamido)benzoate is an organic compound with the molecular formula C9H11NO5S It is a derivative of benzoic acid and contains both hydroxyl and sulfonamide functional groups
Eigenschaften
Molekularformel |
C9H11NO5S |
|---|---|
Molekulargewicht |
245.25 g/mol |
IUPAC-Name |
methyl 2-hydroxy-5-(methanesulfonamido)benzoate |
InChI |
InChI=1S/C9H11NO5S/c1-15-9(12)7-5-6(3-4-8(7)11)10-16(2,13)14/h3-5,10-11H,1-2H3 |
InChI-Schlüssel |
ATVHLMIJCMVKOS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C)O |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
methyl 2-hydroxy-5-(methanesulfonamido)benzoate can be synthesized through the esterification of methyl gentisate with long-chain fatty acids . The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of methyl 2-hydroxy-5-(methylsulfonamido)benzoate may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using industrial-scale chromatography or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 2-hydroxy-5-(methanesulfonamido)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydroxyl and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of methyl 2-oxo-5-(methylsulfonamido)benzoate.
Reduction: Formation of methyl 2-hydroxy-5-(methylamino)benzoate.
Substitution: Formation of various substituted benzoate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
methyl 2-hydroxy-5-(methanesulfonamido)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including its use as an anti-inflammatory or antimicrobial agent.
Wirkmechanismus
The mechanism of action of methyl 2-hydroxy-5-(methylsulfonamido)benzoate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
methyl 2-hydroxy-5-(methanesulfonamido)benzoate can be compared with other similar compounds, such as:
Methyl 2-hydroxy-5-(methylamino)benzoate: Similar structure but with an amino group instead of a sulfonamide group.
Methyl 2-hydroxy-5-(ethylsulfonamido)benzoate: Similar structure but with an ethyl group instead of a methyl group on the sulfonamide.
Methyl 2-hydroxy-5-(methylsulfonyl)benzoate: Similar structure but with a sulfonyl group instead of a sulfonamide group.
These comparisons highlight the unique properties of methyl 2-hydroxy-5-(methylsulfonamido)benzoate, particularly its potential as a tyrosinase inhibitor and its applications in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
